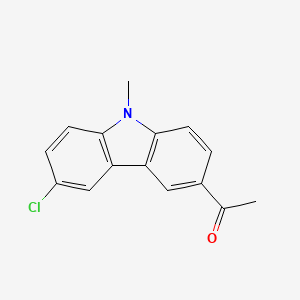

1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(6-chloro-9-methylcarbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c1-9(18)10-3-5-14-12(7-10)13-8-11(16)4-6-15(13)17(14)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILJOPWVEVEOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385726 | |

| Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33107-73-2 | |

| Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone chemical properties

An In-Depth Technical Guide to 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted carbazole derivative of significant interest to the scientific community. Carbazoles are a critical class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities and applications in materials science.[1][2][3] This document, intended for researchers, medicinal chemists, and drug development professionals, delineates the core physicochemical properties, predicted spectral characteristics, and a proposed synthetic pathway for this specific molecule. Furthermore, it explores the compound's chemical reactivity, its potential as a versatile building block for novel therapeutics, and essential safety and handling protocols. By synthesizing available data with established chemical principles, this guide serves as a foundational resource for leveraging this compound in advanced research and development.

Introduction to the Carbazole Scaffold

First isolated from coal tar in 1872, the 9H-carbazole nucleus is a tricyclic aromatic heterocycle featuring two benzene rings fused to a central five-membered pyrrole ring.[4][5][6] This planar, electron-rich structure possesses a potent π-conjugated system, which imparts favorable electronic and charge-transport properties.[2] These characteristics make carbazole derivatives highly valuable in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs).[7][8]

In the realm of medicinal chemistry, the carbazole scaffold is considered a "privileged" structure. Its derivatives have been extensively investigated and have demonstrated a wide array of pharmacological activities, including anticancer[1][4][6], antimicrobial[5][7], anti-inflammatory[2][7], and antioxidant properties.[6] The compound this compound (CAS: 33107-73-2) is a key functionalized derivative. Its structure combines the carbazole core with substituents—a chloro group, an N-methyl group, and an acetyl group—that modulate its electronic properties and provide reactive handles for further chemical modification, making it an exceptionally valuable intermediate in the synthesis of novel, high-value compounds.

Physicochemical and Structural Properties

The unique arrangement of functional groups on the carbazole core dictates the molecule's physical and chemical behavior. The chloro group at the 6-position and the acetyl group at the 3-position are electron-withdrawing, influencing the electron density of the aromatic system, while the N-methyl group at the 9-position enhances solubility in organic solvents and prevents hydrogen bonding at the nitrogen atom.

Chemical Structure

Caption: Chemical Structure Diagram

Identifiers and Properties Summary

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 33107-73-2 | |

| Molecular Formula | C₁₅H₁₂ClNO | |

| Molecular Weight | 257.71 g/mol | |

| Physical Form | Solid | |

| SMILES String | O=C(C)C1=CC2=C(C=C1)N(C)C3=C2C=C(Cl)C=C3 | |

| InChI Key | FILJOPWVEVEOOU-UHFFFAOYSA-N |

Predicted Spectroscopic Profile

While specific analytical data for this compound is not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and data from analogous carbazole structures.[8][9][10][11] Such predictions are crucial for reaction monitoring and quality control during synthesis.

| Spectroscopy | Predicted Signal | Rationale |

| ¹H NMR | 8.5-7.2 ppm | Multiple signals (singlets, doublets, double-doublets) corresponding to the 7 protons on the aromatic carbazole core. |

| ~3.8 ppm | Singlet, 3H. Corresponds to the N-methyl group protons. | |

| ~2.7 ppm | Singlet, 3H. Corresponds to the acetyl (ethanone) methyl group protons. | |

| ¹³C NMR | 142-108 ppm | Multiple signals corresponding to the 12 aromatic carbons of the carbazole core. |

| ~197 ppm | Signal for the carbonyl carbon of the ketone, significantly deshielded by the oxygen atom. | |

| ~29 ppm | Signal for the N-methyl carbon. | |

| ~26 ppm | Signal for the acetyl methyl carbon. | |

| IR Spectroscopy | ~1680 cm⁻¹ | Strong, sharp absorbance characteristic of the C=O (carbonyl) stretch of an aromatic ketone. |

| 3100-3000 cm⁻¹ | C-H stretching vibrations of the aromatic ring. | |

| ~1600, ~1480 cm⁻¹ | C=C stretching vibrations within the aromatic core. | |

| ~750 cm⁻¹ | C-Cl stretching vibration. |

Synthesis and Purification

The synthesis of this compound is not explicitly detailed in publicly available literature. However, as Senior Application Scientists, we can devise a robust and logical synthetic strategy based on well-established transformations in carbazole chemistry, such as Friedel-Crafts acylation.[12] The most direct approach involves the acylation of a 6-chloro-9-methyl-9H-carbazole precursor.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting material before proceeding to the work-up stage.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the precursor, 6-chloro-9-methyl-9H-carbazole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermic nature of the Lewis acid addition and the subsequent acylation, preventing unwanted side reactions.

-

Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting slurry for 15 minutes at 0 °C.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture via a syringe.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid using silica gel column chromatography to obtain the final, high-purity this compound.

Chemical Reactivity and Potential for Derivatization

The true value of this compound for researchers lies in its potential as a versatile synthetic intermediate. The ketone functional group is a prime site for a multitude of chemical transformations, allowing for the creation of diverse libraries of novel carbazole derivatives for biological screening.

Key reactive transformations include:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), creating a new chiral center and a hydrogen bond donor.

-

Condensation Reactions: Reaction with hydroxylamine or substituted hydrazines can form oximes and hydrazones, respectively. These derivatives are common in medicinal chemistry and can exhibit enhanced biological activity.[4]

-

Wittig Reaction: Conversion of the carbonyl to an alkene, allowing for carbon chain extension.

-

Alpha-Halogenation: The methyl group of the ketone can be halogenated to install a reactive handle for further nucleophilic substitution.

Potential Derivatization Pathways

Caption: Key derivatization reactions starting from the title compound.

Applications in Research and Drug Development

The core utility of this compound is as a foundational building block for the synthesis of new chemical entities (NCEs).

-

Anticancer Drug Discovery: Given that numerous carbazole derivatives exhibit potent anticancer activity, this compound is an ideal starting point for creating analogs to be screened against various cancer cell lines.[1][4] The substitution pattern can be systematically varied to establish Structure-Activity Relationships (SAR).

-

Antimicrobial Agents: The carbazole nucleus is present in compounds with significant antibacterial and antifungal properties.[5] Derivatizing the ketone of the title compound could lead to the discovery of novel antimicrobial agents to combat drug-resistant pathogens.

-

Anti-inflammatory Research: A structurally related compound, Carprofen (2-(6-chloro-9H-carbazol-2-yl)propanoic acid), is a known non-steroidal anti-inflammatory drug (NSAID).[2][13] This structural precedent makes our target compound a highly relevant precursor for developing new anti-inflammatory agents.

-

Materials Science: While the primary focus is often pharmacological, the carbazole core's inherent electronic properties mean that derivatives synthesized from this intermediate could also be explored as components in organic electronic devices.[7]

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as an acute oral toxicant and a serious eye irritant.

GHS Hazard Information

| Hazard | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H319 | Causes serious eye irritation. | |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage Class | 11 | Combustible Solids |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

-

Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material, place it in a designated waste container, and clean the area with soap and water.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its well-defined structure, combining the privileged carbazole core with a reactive ketone handle, makes it an invaluable intermediate for medicinal chemists and materials scientists. By understanding its fundamental properties, synthetic routes, and reactivity, researchers can effectively utilize this molecule to build libraries of novel derivatives, accelerating the discovery of new therapeutics and advanced materials. This guide provides the foundational knowledge necessary to unlock the full potential of this important chemical building block.

References

- A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (Source: Google Search)

- Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry - International Journal of Pharmaceutical Sciences. (Source: Google Search)

- Carbazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (Source: Google Search)

- The Chemical Backbone: Understanding the Synthesis and Properties of Carbazole Derivatives. (Source: NINGBO INNO PHARMCHEM CO.,LTD)

- Carbazole Derivatives as STAT Inhibitors: An Overview - MDPI. (Source: MDPI)

- This compound - Sigma-Aldrich. (Source: Sigma-Aldrich)

- CAS#:33107-73-2 | 1-(6-CHLORO-9-METHYL-9H-CARBAZOL-3-YL)-ETHANONE. (Source: Chemsrc)

- Supporting Information - The Royal Society of Chemistry. (Source: The Royal Society of Chemistry)

- This compound - Sigma-Aldrich. (Source: Sigma-Aldrich)

- 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) - Smolecule. (Source: Smolecule)

- Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. (Source: Google Search)

- Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime) | C26H24N2O3 | CID 57350126 - PubChem. (Source: PubChem)

- Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - NIH.

- Synthesis and evaluation of biological activity of some novel carbazole deriv

- 1-(6-Chloro-9H-carbazol-2-yl)ethanone | 92841-22-0 | IC20177 - Biosynth. (Source: Biosynth)

- 33107-73-2|this compound - BLDpharm. (Source: BLDpharm)

- Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC.

- A review on the biological potentials of carbazole and its derived products. (Source: Google Search)

- Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central.

- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI. (Source: MDPI)

- 9H-Carbazole-2-acetic acid, 6-chloro-.alpha.-methyl- - Substance Details - SRS | US EPA. (Source: U.S. Environmental Protection Agency)

- 128612-25-9|6-Chloro-1,4-dimethyl-9H-carbazole - BLDpharm. (Source: BLDpharm)

- Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - MDPI. (Source: MDPI)

- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. (Source: MDPI)

Sources

- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 2095872-12-9 [smolecule.com]

- 13. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone (CAS: 33107-73-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The document elucidates its chemical properties, a detailed synthesis protocol based on established chemical principles, and its known and potential applications. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and functional organic materials.

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its rigid and planar structure, which allows for diverse functionalization. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1]. The unique electronic properties of the carbazole nucleus also make it a valuable component in the development of organic electronic materials. The subject of this guide, this compound, is a functionalized carbazole derivative that serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 33107-73-2 | [2] |

| Molecular Formula | C₁₅H₁₂ClNO | [3] |

| Molecular Weight | 257.71 g/mol | [3] |

| Appearance | Solid | [3] |

| SMILES | O=C(C)C1=CC2=C(C=C1)N(C)C3=C2C=C(Cl)C=C3 | [3] |

| InChI Key | FILJOPWVEVEOOU-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of the title compound is anticipated to proceed via a Friedel-Crafts acylation of 6-chloro-9-methyl-9H-carbazole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds with aromatic rings.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation reactions of carbazole derivatives[1].

Materials:

-

6-chloro-9-methyl-9H-carbazole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 6-chloro-9-methyl-9H-carbazole (1.0 eq.) in anhydrous dichloromethane dropwise, followed by the dropwise addition of acetyl chloride (1.1 eq.).

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich carbazole ring.

Caption: Mechanism of Friedel-Crafts acylation.

Spectroscopic Characterization (Predicted)

While specific experimental data is not publicly available, the expected spectroscopic data can be predicted based on the structure.

-

¹H NMR: Aromatic protons on the carbazole ring are expected to appear in the range of δ 7.0-8.5 ppm. The methyl protons on the nitrogen will likely be a singlet around δ 3.5-4.0 ppm, and the acetyl methyl protons will be a singlet around δ 2.5-2.7 ppm.

-

¹³C NMR: The carbonyl carbon of the ketone is expected to resonate around δ 195-200 ppm. Aromatic carbons will appear in the range of δ 110-145 ppm. The N-methyl carbon will be around δ 30-35 ppm, and the acetyl methyl carbon will be around δ 25-30 ppm.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone is expected around 1670-1690 cm⁻¹. Bands corresponding to C-Cl stretching and aromatic C-H and C=C stretching will also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 257, with a characteristic M+2 peak at m/z 259 due to the presence of the chlorine isotope (³⁷Cl).

Applications in Drug Discovery and Materials Science

This compound is a valuable building block for the synthesis of more complex molecules. The presence of the ketone functional group allows for a variety of subsequent chemical transformations.

Potential as a Key Intermediate in Medicinal Chemistry

The carbazole nucleus is a core component of several biologically active compounds. This ethanone derivative can be used to synthesize:

-

Novel Kinase Inhibitors: The acetyl group can be modified to introduce pharmacophores that can interact with the active sites of various kinases, which are important targets in cancer therapy.

-

Antimicrobial Agents: The carbazole scaffold has been shown to possess antibacterial and antifungal properties. Further derivatization of the ketone could lead to the development of new antimicrobial agents.

-

Neuroprotective Compounds: Certain carbazole derivatives have shown promise in the treatment of neurodegenerative diseases. This compound could serve as a starting material for the synthesis of novel neuroprotective agents.

Caption: Potential applications of the title compound.

Role in Materials Science

The carbazole moiety is known for its hole-transporting properties, making it a desirable component in organic light-emitting diodes (OLEDs) and other organic electronic devices. The ethanone functionality can be used as a handle to incorporate this carbazole unit into larger polymeric or dendritic structures for applications in materials science.

Safety and Handling

Based on available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important synthetic intermediate with considerable potential in both medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The versatile ketone functionality opens avenues for the creation of a diverse library of novel carbazole derivatives with tailored biological activities and material properties. This guide provides a foundational understanding of this compound, intended to facilitate further research and innovation in the field.

References

- Alaraji, Y. H., & Al-Masoudi, N. A. (2020). Synthesis of new 9H-Carbazole derivatives.

Sources

Synthesis of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone, a valuable heterocyclic ketone with applications in medicinal chemistry and materials science. This document delves into the strategic considerations behind the multi-step synthesis, offering detailed experimental protocols and elucidating the chemical principles that govern each transformation. The synthesis is presented as a self-validating system, with an emphasis on achieving high purity and yield. All procedural steps are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Carbazole Derivatives

Carbazole, a nitrogen-containing heterocyclic compound first isolated from coal tar in 1872, forms the structural core of numerous natural products and synthetic molecules of significant scientific interest.[1][2] The unique electronic properties and rigid, planar structure of the carbazole nucleus make it a "privileged scaffold" in drug discovery, lending itself to a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]

The target molecule, this compound, is a synthetically versatile intermediate. The presence of a chloro group, a methyl group on the nitrogen, and a reactive acetyl moiety at the 3-position provides multiple points for further chemical modification. This strategic functionalization allows for the exploration of structure-activity relationships in the development of novel therapeutic agents and advanced organic materials.

This guide will detail a logical and efficient three-step synthesis of this compound, commencing with the synthesis of the carbazole precursor, followed by N-methylation, and culminating in a regioselective Friedel-Crafts acylation.

Retrosynthetic Analysis and Strategic Rationale

A retrosynthetic analysis of the target molecule suggests a straightforward approach involving the formation of the carbazole ring system, followed by sequential functionalization.

Caption: Retrosynthetic pathway for the target molecule.

The proposed forward synthesis is designed for efficiency and control over regioselectivity:

-

Synthesis of 6-chloro-9H-carbazole: This initial step introduces the chloro substituent onto the carbazole backbone. While various methods exist for the synthesis of the carbazole ring itself, for the purpose of this guide, we will consider the commercially available 9H-carbazole as the starting material.

-

Synthesis of 6-chloro-9-methyl-9H-carbazole: N-methylation of the carbazole nitrogen is a crucial step to enhance solubility in organic solvents and to direct the subsequent electrophilic substitution.

-

: The final step is a Friedel-Crafts acylation to introduce the acetyl group. The directing effects of the existing substituents are key to achieving the desired 3-acylated product.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 6-chloro-9H-carbazole

The chlorination of carbazole can be achieved using various reagents. A common and effective method involves the use of N-chlorosuccinimide (NCS), which provides a source of electrophilic chlorine.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-carbazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add N-chlorosuccinimide (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water to remove succinimide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 6-chloro-9H-carbazole as a solid.

Causality and Expertise: The use of a non-polar aprotic solvent like DCM facilitates the reaction while being relatively easy to remove. NCS is chosen for its mild and selective chlorinating properties. The reaction is typically carried out at room temperature to control the formation of dichlorinated byproducts.

Step 2: Synthesis of 6-chloro-9-methyl-9H-carbazole

N-methylation of the carbazole nitrogen is readily accomplished using a methylating agent in the presence of a base.

Protocol:

-

To a solution of 6-chloro-9H-carbazole (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to an hour to facilitate the deprotonation of the carbazole nitrogen.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.3 equivalents), dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating (40-60 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude 6-chloro-9-methyl-9H-carbazole can be further purified by recrystallization from ethanol.

Causality and Expertise: The choice of a polar aprotic solvent like DMF aids in dissolving the carbazole and the base. Potassium carbonate is a mild and easy-to-handle base suitable for this transformation. Methyl iodide is a highly reactive and effective methylating agent. The aqueous workup ensures the removal of inorganic salts and any remaining DMF.

Step 3:

The final step is a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the carbazole ring. The N-methyl group is an activating group, while the chloro group is a deactivating but ortho-, para-directing group. The acylation is expected to occur at the 3-position, which is para to the nitrogen and ortho to the chloro group, and is sterically accessible.

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone, a substituted carbazole derivative of interest in medicinal chemistry and materials science. Carbazoles are a significant class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of chloro and acetyl functional groups to the carbazole scaffold can significantly modulate its electronic properties and biological activity. This guide details the synthetic route, spectroscopic characterization, and three-dimensional structure of the title compound, offering field-proven insights for researchers engaged in the development of novel carbazole-based agents.

Introduction: The Significance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, is a prominent pharmacophore in numerous natural products and synthetic molecules. Its rigid, planar structure and electron-rich nature make it an ideal scaffold for designing molecules with specific biological targets. The biological potential of carbazole derivatives is vast, with reported activities including anti-tumor, anti-bacterial, anti-fungal, and neuroprotective effects. The substitution pattern on the carbazole ring system plays a crucial role in determining the specific biological activity. For instance, functionalization at the C-3 and C-6 positions has been shown to enhance antibacterial activity. The title compound, this compound, features a chlorine atom at the C-6 position and an acetyl group at the C-3 position, suggesting its potential for further investigation as a bioactive agent.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation of the precursor, 6-chloro-9-methyl-9H-carbazole. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for the formation of aryl ketones.

The Friedel-Crafts Acylation Reaction

The reaction proceeds by activating an acylating agent, typically an acyl chloride or anhydride, with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich carbazole ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by a weak base restores the aromaticity of the carbazole ring and yields the desired acylated product.

Diagram: Generalized Mechanism of Friedel-Crafts Acylation

Caption: Generalized mechanism of Friedel-Crafts acylation on a carbazole scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the acylation of carbazoles.

Materials:

-

6-chloro-9-methyl-9H-carbazole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-chloro-9-methyl-9H-carbazole (1.0 eq) and anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise to the stirred suspension.

-

Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization and Structural Elucidation

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the acetyl methyl protons. The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons on the carbazole rings.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key signals will include the carbonyl carbon of the acetyl group, the carbons of the aromatic rings, and the N-methyl and acetyl methyl carbons.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Acetyl-CH₃ | 2.6 - 2.8 | 26 - 28 |

| N-CH₃ | 3.8 - 4.0 | 29 - 31 |

| Aromatic-H | 7.2 - 8.5 | 109 - 142 |

| Carbonyl-C | - | 197 - 199 |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, which will correspond to the calculated exact mass of C₁₅H₁₂ClNO.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂ClNO |

| Molecular Weight | 257.71 g/mol |

| Exact Mass | 257.0607 |

Table 2: Key Mass Spectrometry Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. A strong absorption band in the region of 1670-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the acetyl group. Other significant peaks will correspond to C-H stretching and bending vibrations of the aromatic rings and the methyl groups, as well as C-N and C-Cl stretching vibrations.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (Aryl Ketone) | 1670 - 1690 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-N | 1200 - 1350 |

| C-Cl | 600 - 800 |

Table 3: Predicted FT-IR Spectroscopic Data for this compound.

Molecular Structure and Conformation

The three-dimensional structure of this compound is defined by the planar carbazole core with the N-methyl, chloro, and acetyl substituents. While the carbazole unit is largely planar, slight deviations can occur. The orientation of the acetyl group relative to the carbazole ring will be a key conformational feature.

Diagram: Experimental Workflow for Structural Elucidation

Caption: A self-validating workflow for the synthesis and structural elucidation.

Potential Applications and Future Directions

Given the known biological activities of substituted carbazoles, this compound represents a promising candidate for further investigation in drug discovery programs. The presence of the chloro and acetyl groups provides handles for further chemical modification to optimize biological activity and pharmacokinetic properties. Future research could focus on:

-

Biological Screening: Evaluating the compound for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues to probe the effects of different substituents on biological activity.

-

Computational Modeling: Employing molecular docking and other computational techniques to predict potential biological targets and guide further drug design efforts.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of this compound. By detailing its synthesis, spectroscopic characterization, and structural features, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The insights provided herein are intended to facilitate further exploration of this and related carbazole derivatives for the development of novel therapeutic agents and functional materials.

References

- Kaushik, N., Kaushik, N., & Attri, P. (2013). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Medicinal Chemistry, 3(5), 1-10.

- Synthesis and evaluation of biological activity of some novel carbazole derivatives. (2019). Indo American Journal of Pharmaceutical Sciences, 6(12), 15990-15996.

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2015). Molecules, 20(7), 13436-13465.

- Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. (n.d.).

- A review on the biological potentials of carbazole and its derived products. (2022). Results in Chemistry, 4, 100346.

- A review on the biological potentials of carbazole and its derived products. (2022). ResearchGate.

- Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). (2018). Biomedical Journal of Scientific & Technical Research, 4(3).

- Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. (2022). European Journal of Medicinal Chemistry, 238, 114481.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. (n.d.). The Royal Society of Chemistry.

- Friedel-Crafts Acylation. (2018, November 13). YouTube.

- Friedel–Crafts reactions for biomolecular chemistry. (2021). Organic & Biomolecular Chemistry, 19(25), 5526-5544.

- 18.2d EAS Friedel Crafts Alkylation and Acylation. (2018, September 20). YouTube.

- Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. (2018). The Journal of Organic Chemistry, 83(15), 8485-8491.

- Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate.

- Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime). (n.d.). PubChem.

- FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. (n.d.). ResearchGate.

- 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2763.

- 9H-Carbazole, 9-ethyl-. (n.d.). NIST WebBook.

- EPA/NIH Mass Spectral Data Base. (1978).

- Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. (2023). Molecules, 28(13), 5101.

Spectroscopic Data for 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone: A Technical Guide

Introduction to 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone

This compound, with the CAS Number 33107-73-2, is a halogenated and acetylated derivative of 9-methylcarbazole.[1] Its molecular structure, comprising a tricyclic carbazole core, an N-methyl group, a chlorine substituent, and an acetyl group, makes it a compound of interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for understanding their chemical behavior and potential applications.

Molecular Structure and Properties:

-

Molecular Formula: C₁₅H₁₂ClNO[1]

-

Molecular Weight: 257.71 g/mol [1]

-

InChI Key: FILJOPWVEVEOOU-UHFFFAOYSA-N[1]

-

SMILES String: O=C(C)C1=CC2=C(C=C1)N(C)C3=C2C=C(Cl)C=C3[1]

-

Physical Form: Solid[1]

Below is a diagram illustrating the molecular structure and atom numbering scheme used for the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Synthesis via Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 6-chloro-9-methyl-9H-carbazole.[2] This electrophilic aromatic substitution reaction introduces an acyl group onto the carbazole ring.

Reaction Scheme:

Caption: Proposed synthesis via Friedel-Crafts acylation.

Experimental Protocol (Proposed):

-

Preparation: To a stirred solution of 6-chloro-9-methyl-9H-carbazole in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C.

-

Acylation: Add acetyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture into ice-water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality of Experimental Choices:

-

The use of a Lewis acid like AlCl₃ is crucial for activating the acetyl chloride to form a highly electrophilic acylium ion, which is necessary for the electrophilic attack on the electron-rich carbazole ring.[3]

-

The reaction is performed at a low temperature initially to control the exothermic nature of the complex formation between the Lewis acid and the acyl chloride.

-

An inert atmosphere is maintained to prevent the reaction of the Lewis acid with atmospheric moisture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol:

A ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.2 | s | 1H | H-4 |

| ~8.1 - 7.9 | d | 1H | H-5 |

| ~7.8 - 7.6 | dd | 1H | H-2 |

| ~7.5 - 7.3 | m | 2H | H-1, H-8 |

| ~7.3 - 7.1 | d | 1H | H-7 |

| ~3.8 | s | 3H | N-CH₃ |

| ~2.7 | s | 3H | COCH₃ |

Interpretation of the Predicted Spectrum:

-

Aromatic Region (δ 7.0 - 8.5 ppm): The aromatic protons of the carbazole core are expected to resonate in this region. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chloro and acetyl groups and the electron-donating effect of the nitrogen atom.

-

The H-4 proton is anticipated to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent acetyl group, appearing as a singlet.

-

The protons on the chlorinated ring (H-5 and H-7) and the acetylated ring (H-1 and H-2) will exhibit characteristic doublet and doublet of doublets patterns based on their ortho and meta couplings.

-

-

N-Methyl Group (δ ~3.8 ppm): The singlet corresponding to the three protons of the N-methyl group is expected to appear around 3.8 ppm, a typical region for N-methyl groups in carbazoles.

-

Acetyl Methyl Group (δ ~2.7 ppm): The three protons of the acetyl methyl group are predicted to resonate as a sharp singlet at approximately 2.7 ppm, characteristic of a methyl ketone.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be recorded at 100 MHz or higher, using CDCl₃ as the solvent. Proton-decoupled mode would be employed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O |

| ~142 - 138 | C-4a, C-4b, C-8a |

| ~130 - 120 | Aromatic CH carbons |

| ~125 | C-Cl |

| ~110 - 108 | Aromatic CH carbons |

| ~30 | N-CH₃ |

| ~27 | COCH₃ |

Interpretation of the Predicted Spectrum:

-

Carbonyl Carbon (δ ~197 ppm): The ketone carbonyl carbon is expected to have the most downfield chemical shift due to its sp² hybridization and the electronegativity of the oxygen atom.

-

Aromatic Carbons (δ 108 - 142 ppm): The twelve aromatic carbons of the carbazole nucleus will resonate in this range. The quaternary carbons (C-4a, C-4b, C-8a, and the carbon attached to the chlorine) will have distinct chemical shifts compared to the protonated carbons. The specific shifts are influenced by the substitution pattern.

-

Alkyl Carbons (δ 27 - 30 ppm): The N-methyl and the acetyl methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, 1480, 1450 | Medium | Aromatic C=C ring stretches |

| ~1360 | Medium | C-H bend (CH₃) |

| ~1250 | Strong | C-N stretch |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Medium | C-Cl stretch |

Interpretation of the Predicted Spectrum:

-

Carbonyl Stretch: The most prominent peak is expected to be the strong absorption around 1680 cm⁻¹, characteristic of the C=O stretching vibration of an aryl ketone.

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methyl groups will appear between 2950 and 2850 cm⁻¹.

-

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A medium intensity band around 750 cm⁻¹ would be indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Experimental Protocol:

A mass spectrum would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 257. A characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio) would be observed at m/z 257 and 259, respectively.

-

Major Fragmentation Ion: A significant fragment ion at m/z 242, corresponding to the loss of the methyl group from the acetyl moiety ([M-CH₃]⁺), is anticipated.

-

Other Fragments: Other fragment ions may be observed corresponding to the loss of the entire acetyl group ([M-COCH₃]⁺) at m/z 214 and subsequent fragmentations of the carbazole core.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally similar compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectral characteristics. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings. The proposed synthetic route via Friedel-Crafts acylation offers a practical approach for its preparation. Experimental verification of these predicted data is encouraged to further solidify the understanding of this molecule's chemical properties.

References

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- This compound. (n.d.). Sigma-Aldrich.

- Spectra data of substituted carbazole-9-acetic/propionic acid. (n.d.).

- Friedel–Crafts Acyl

- Spectroscopic Data of 2a -c in Different Media. (n.d.).

- Friedel-Crafts Acyl

- Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. (n.d.). The Royal Society of Chemistry.

- 33107-73-2|this compound. (n.d.). BLDpharm.

- Friedel-Crafts Acyl

Sources

Starting materials for 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone

Introduction

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic materials.[1][2] The target molecule, this compound, represents a specifically functionalized carbazole derivative, incorporating key substituents that modulate its electronic and steric properties.[3] Such molecules are valuable as advanced intermediates for the synthesis of pharmaceuticals or as building blocks for organic semiconductors and light-emitting diodes (OLEDs).

This technical guide provides a comprehensive analysis of the starting materials and synthetic strategy for producing this compound. As a senior application scientist, the focus extends beyond a mere recitation of steps to an in-depth exploration of the causality behind experimental choices, potential pitfalls, and the critical role of starting material quality. The guide is structured to follow a logical, multi-step synthetic pathway, beginning with the construction of the carbazole core and culminating in the final functionalization.

Part 1: A Strategic Retrosynthetic Approach

A robust synthesis relies on a logical retrosynthetic plan that disassembles the target molecule into commercially available or readily synthesizable starting materials. The chosen strategy prioritizes regiochemical control and utilizes well-established, high-yielding reactions.

The most logical disconnection for this compound is at the acetyl group, suggesting a Friedel-Crafts acylation as the final step.[4][5] This requires the precursor 6-chloro-9-methyl-9H-carbazole . This intermediate can be derived from 6-chloro-9H-carbazole via N-methylation. The carbazole core itself is most effectively constructed using the Borsche–Drechsel cyclization , a variant of the Fischer indole synthesis, which builds the tricyclic system from 4-chlorophenylhydrazine and cyclohexanone .[6][7][8]

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of the Carbazole Core via Fischer Indolization

The cornerstone of this synthesis is the acid-catalyzed reaction between a substituted phenylhydrazine and a cyclic ketone to form the carbazole skeleton. This approach provides excellent control over the placement of the chlorine atom.

Starting Material 1: 4-Chlorophenylhydrazine

4-Chlorophenylhydrazine, often used as its more stable hydrochloride salt, is the key building block that introduces the C6 chlorine atom into the carbazole framework.

| Property | Value |

| Chemical Name | 4-Chlorophenylhydrazine hydrochloride |

| CAS Number | 1073-70-7 |

| Molecular Formula | C₆H₈Cl₂N₂ |

| Molecular Weight | 179.05 g/mol |

| Appearance | White to pink crystalline powder |

| Solubility | Soluble in hot water, methanol |

| Commercial Availability | Readily available from major chemical suppliers.[9][10][11] |

Expertise & Trustworthiness: While commercially available, the purity of 4-chlorophenylhydrazine is paramount. Impurities can lead to significant side reactions and lower yields in the subsequent cyclization. For researchers requiring high-purity material or wishing to synthesize it in-house, the established route begins with 4-chloroaniline.

Experimental Protocol: Synthesis of 4-Chlorophenylhydrazine Hydrochloride

This two-step, one-pot procedure involves the diazotization of 4-chloroaniline followed by reduction.[12][13]

-

Diazotization:

-

Suspend 4-chloroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (approx. 3.0 eq).

-

Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

Stir the mixture for an additional 30-45 minutes at 0–5 °C.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A precipitate of the hydrochloride salt will form.[12]

-

Collect the solid product by vacuum filtration, wash thoroughly with a small amount of cold water, followed by diethyl ether to remove organic impurities.

-

Dry the product under vacuum to yield 4-chlorophenylhydrazine hydrochloride as a white to off-white solid.

-

Starting Material 2: Cyclohexanone

Cyclohexanone is a widely used industrial solvent and chemical intermediate, making it a readily available and inexpensive starting material.[14][15][16][17]

| Property | Value |

| Chemical Name | Cyclohexanone |

| CAS Number | 108-94-1 |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Appearance | Colorless to light yellow oily liquid |

| Purity | Typically >99% from commercial sources.[18] |

| Commercial Availability | Available as a bulk chemical from numerous suppliers.[14][17][18] |

Expertise & Trustworthiness: The primary consideration for cyclohexanone is its purity, specifically the absence of water and acidic impurities, which can interfere with the acid-catalyzed condensation. Using a freshly opened bottle or distilling the ketone before use is recommended for optimal results.

Protocol: Synthesis of 6-chloro-1,2,3,4-tetrahydrocarbazole

This reaction proceeds via the in-situ formation of a phenylhydrazone, which then undergoes an acid-catalyzed[19][19]-sigmatropic rearrangement and cyclization.[6][7]

Caption: Workflow for the synthesis of the tetrahydrocarbazole intermediate.

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

-

Add glacial acetic acid to serve as both the solvent and the acid catalyst.[6][7] Alternatively, for a more vigorous reaction, polyphosphoric acid (PPA) can be used.[20]

-

-

Cyclization:

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product.

-

Carefully neutralize the mixture with a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the solution is neutral or slightly basic.

-

Collect the solid by vacuum filtration, wash the filter cake extensively with water to remove any residual acid and salts.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure 6-chloro-1,2,3,4-tetrahydrocarbazole.

-

Part 3: Aromatization and N-Methylation

With the core heterocyclic system built, the next steps involve creating the fully aromatic carbazole and functionalizing the nitrogen atom.

Step 1: Aromatization (Dehydrogenation)

The tetrahydrocarbazole intermediate must be dehydrogenated to form the stable, aromatic carbazole ring.

Protocol:

-

Dissolve 6-chloro-1,2,3,4-tetrahydrocarbazole (1.0 eq) in a high-boiling solvent such as p-cymene or diphenyl ether.

-

Add a dehydrogenating agent. Palladium on carbon (10% Pd/C, catalytic amount) is a clean and efficient choice. Alternatively, elemental sulfur can be used, though this may require more rigorous purification to remove sulfur byproducts.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction, and if using Pd/C, filter the hot solution through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization to yield 6-chloro-9H-carbazole .

Step 2: N-Methylation

The acidic N-H proton of the carbazole is readily removed by a base, and the resulting anion is alkylated with a methylating agent.

Protocol:

-

Dissolve 6-chloro-9H-carbazole (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH, 1.2 eq) or powdered potassium hydroxide (KOH, 3.0 eq), portion-wise at 0 °C. Stir until gas evolution ceases, indicating the formation of the carbazolide anion.

-

Add a methylating agent, such as methyl iodide (CH₃I, 1.5 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.3 eq), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours until completion.

-

Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 6-chloro-9-methyl-9H-carbazole .

Part 4: Final Assembly via Friedel-Crafts Acylation

The final step is an electrophilic aromatic substitution to install the acetyl group onto the electron-rich carbazole ring.

Starting Materials and Catalyst

| Reagent/Catalyst | Role | Key Considerations |

| Acetyl Chloride | Acylating agent; source of the electrophilic acylium ion. | Highly reactive and moisture-sensitive. Must be handled under anhydrous conditions. |

| Aluminum Chloride (AlCl₃) | Lewis acid catalyst; activates the acetyl chloride.[4] | Stoichiometric or excess amounts are often required. Highly hygroscopic. |

Protocol: Synthesis of this compound

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, approx. 2.0-2.5 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acylium Ion Formation: Cool the suspension to 0 °C and slowly add acetyl chloride (1.5 eq) dropwise. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.[21]

-

Acylation: Add a solution of 6-chloro-9-methyl-9H-carbazole (1.0 eq) in the same anhydrous solvent to the reaction mixture dropwise, keeping the temperature at 0 °C.

-

Reaction: After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. The 3-position is electronically favored for acylation due to being para to the nitrogen atom.

-

Workup: Carefully quench the reaction by pouring it slowly onto crushed ice with stirring. This will hydrolyze the aluminum complexes.

-

Separate the organic layer. Extract the aqueous layer with additional DCM.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, This compound .

Caption: Final workflow from the carbazole core to the target molecule.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on a series of classic organic transformations. The success of the overall synthesis is critically dependent on the quality and purity of three primary starting materials: 4-chlorophenylhydrazine , cyclohexanone , and acetyl chloride . By employing a logical strategy beginning with the Fischer indole synthesis to control the core substitution pattern, followed by systematic aromatization, N-alkylation, and a final Friedel-Crafts acylation, researchers can reliably access this valuable carbazole intermediate. Careful execution of the detailed protocols and an understanding of the underlying chemical principles are essential for achieving high yields and purity in a research or drug development setting.

References

- WIPO Patentscope. WO2018019249 - PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF 4-CHLOROPHENYLHYDRAZINE SALT. [Link]

- Thieme.

- Patsnap. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka. [Link]

- MDPI.

- National Institutes of Health (NIH). New 3H-Indole Synthesis by Fischer's Method. Part I - PMC. [Link]

- Royal Society of Chemistry. Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer - Organic & Biomolecular Chemistry. [Link]

- ACS Publications. Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. [Link]

- YouTube. 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). [Link]

- RSC Publishing. Preparation of thiazolocarbazoles via the Fischer indole synthesis. [Link]

- Univar Solutions. Cyclohexanone, Technical Grade, Liquid, 431 lb Drum. [Link]

- PubMed. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

- ACS Publications. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society. [Link]

- National Institutes of Health (NIH). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC. [Link]

- PubMed. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9 H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. [Link]

- NISCAIR.

- The Royal Society of Chemistry.

- Google Patents. CN101456839A - 3,6-dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)

- ResearchGate. Synthesis of chloro-1,4-dimethyl-9H-carbazoles. Reagents and conditions. [Link]

- Iraqi Journal of Science.

- Metatech Insights. Cyclohexanone Market Size, Share and Forecast 2025-2035. [Link]

- Market Research Future. US Cyclohexanone Market Size, Share and Forecast 2035. [Link]

- Organic Chemistry Portal.

- Fortune Business Insights. Cyclohexanone Market Size, Growth, Industry Report, 2032. [Link]

- Semantic Scholar. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. [Link]

- ResearchGate. Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole | Request PDF. [Link]

- YouTube.

Sources

- 1. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 33107-73-2|this compound|BLD Pharm [bldpharm.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Preparation of thiazolocarbazoles via the Fischer indole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Sigma Aldrich 4-Chlorophenylhydrazine hydrochloride 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 1073-70-7|4-Chlorophenylhydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 12. guidechem.com [guidechem.com]

- 13. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. univarsolutions.com [univarsolutions.com]

- 15. metatechinsights.com [metatechinsights.com]

- 16. marketresearchfuture.com [marketresearchfuture.com]

- 17. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 18. Cyclohexanone | Fisher Scientific [fishersci.com]

- 19. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to the Formation of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone

This technical guide provides a comprehensive examination of the synthesis of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone, a carbazole derivative of interest to researchers and professionals in drug development and materials science. The document will delve into the mechanistic underpinnings of its formation, focusing on the principles of electrophilic aromatic substitution, and provide a detailed, field-proven experimental protocol.

Introduction: The Significance of Carbazole Derivatives

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic molecules. Their unique electronic and photophysical properties have also made them valuable in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The targeted synthesis of specifically substituted carbazoles, such as this compound, is crucial for the systematic exploration of their structure-activity relationships and the development of novel therapeutic agents and advanced materials.

The formation of this compound is achieved through a classic and powerful C-C bond-forming reaction: the Friedel-Crafts acylation. Understanding the intricacies of this reaction, particularly the regioselectivity on a substituted carbazole nucleus, is paramount for efficient and predictable synthesis.

Part 1: The Core Reaction - Friedel-Crafts Acylation

The synthesis of this compound from 6-chloro-9-methyl-9H-carbazole is a prime example of an electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts acylation.[1][2] This reaction involves the introduction of an acyl group, in this case, an acetyl group (CH₃CO-), onto the aromatic carbazole ring.

The key components of this reaction are:

-

The Substrate: 6-chloro-9-methyl-9H-carbazole

-

The Acylating Agent: Typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O).

-

The Catalyst: A strong Lewis acid, most commonly aluminum chloride (AlCl₃).[3][4]

The overall transformation can be represented as follows:

Caption: Overall reaction for the synthesis of this compound.

Mechanism of Formation: A Step-by-Step Analysis

The mechanism of the Friedel-Crafts acylation proceeds through several well-defined steps. The causality behind each step is crucial for understanding the reaction's outcome and for optimizing reaction conditions.

Step 1: Generation of the Electrophile - The Acylium Ion

The reaction is initiated by the activation of the acylating agent by the Lewis acid catalyst. The lone pair of electrons on the chlorine atom of acetyl chloride coordinates with the electron-deficient aluminum chloride, forming a complex. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[3][4][5] This acylium ion is a potent electrophile.

Caption: Generation of the acylium ion electrophile.

Step 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion)

The electron-rich carbazole ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the carbazole ring and forms a carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring through resonance.[6]

Regioselectivity: The Directing Effects of Substituents

The position of the electrophilic attack on the 6-chloro-9-methyl-9H-carbazole ring is not random. It is dictated by the electronic effects of the existing substituents: the 6-chloro group and the 9-methyl group, as well as the inherent reactivity of the carbazole nucleus.

-

Carbazole Nucleus: The nitrogen atom in the carbazole ring is an electron-donating group due to its lone pair of electrons, which can participate in resonance with the aromatic system. This makes the carbazole ring activated towards electrophilic substitution. The positions most activated are C-3, C-6, C-1, and C-8.[7]

-

9-Methyl Group: The methyl group at the 9-position is an electron-donating group through an inductive effect, slightly increasing the electron density of the entire ring system.

-

6-Chloro Group: The chlorine atom at the 6-position exhibits a dual electronic effect. It is an electron-withdrawing group through its inductive effect (-I) due to its high electronegativity, which deactivates the ring. However, it is also an electron-donating group through resonance (+R) due to its lone pairs of electrons.[8] Halogens are generally considered deactivating groups but are ortho, para-directors.[8][9]

The acylation occurs at the C-3 position due to a combination of these directing effects. The C-3 and C-6 positions are electronically activated by the nitrogen atom. The 6-chloro group, being a para-director, will direct incoming electrophiles to the C-3 position (which is ortho to the nitrogen and meta to the chlorine, but the activating effect of the nitrogen is dominant). The strong activating and directing effect of the carbazole nitrogen to the C-3 position is the primary driver for the observed regioselectivity.

Caption: Electrophilic attack and formation of the sigma complex.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the carbazole ring, yielding the final product, this compound. The catalyst, AlCl₃, is regenerated in this step.[4]

Caption: Deprotonation and restoration of aromaticity.

Part 2: Experimental Protocol

The following is a representative, self-validating experimental protocol for the synthesis of this compound. This protocol is based on established procedures for Friedel-Crafts acylation of carbazole derivatives.

Materials and Reagents